molecular formula C15H16F3NO4 B3420563 Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid CAS No. 1951444-39-5

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B3420563
CAS No.: 1951444-39-5
M. Wt: 331.29 g/mol
InChI Key: NGJWSVHXSWUMJW-NEPJUHHUSA-N
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Description

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid (CAS: 1951444-39-5) is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group and a trifluoromethyl (-CF₃) substituent. The Cbz group is widely used in peptide synthesis and medicinal chemistry for amine protection, while the -CF₃ group enhances lipophilicity and metabolic stability. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly for modifying pharmacokinetic properties or enabling selective deprotection strategies .

Properties

IUPAC Name

(2S,3R)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)11-7-4-8-19(12(11)13(20)21)14(22)23-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,20,21)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJWSVHXSWUMJW-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120609
Record name 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951444-39-5
Record name 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(phenylmethyl) ester, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H16F3NO4
Molecular Weight: 331.29 g/mol
The compound features a piperidine ring with a benzyloxycarbonyl group and a trifluoromethyl group, which contribute to its unique chemical behavior and biological properties.

Medicinal Chemistry

This compound is of particular interest in medicinal chemistry due to its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for the following applications:

  • Antibacterial Activity:
    • Preliminary studies have indicated that derivatives of this compound exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) Values :
      CompoundMIC (µg/mL)Reference
      This compoundTBDOngoing studies
      Isoniazid0.25Control
      Ciprofloxacin2Control
  • Anticancer Potential:
    • In vitro cytotoxicity assays have shown that similar piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a dual role as antibacterial and anticancer agents.

Chemical Synthesis

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : May produce alcohols or amines.
  • Substitution Reactions : The benzyloxycarbonyl and trifluoromethyl groups can be replaced with other functional groups under appropriate conditions.

Antibacterial Evaluation Study

A study evaluated various piperidine derivatives for their antibacterial properties, revealing that compounds similar to this compound exhibited significant activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 µg/mL.

Cytotoxicity Studies

In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, indicating their potential as both antibacterial and anticancer agents.

Mechanism of Action

The mechanism of action of Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, focusing on key substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group Key Substituents Notable Properties
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid 1951444-39-5 ~C₁₅H₁₆F₃NO₄* ~355.29* Cbz -CF₃ Acid-stable; requires hydrogenolysis for deprotection; enhanced lipophilicity .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Boc Phenyl (-C₆H₅) Acid-labile; suitable for acid-sensitive syntheses; less lipophilic than -CF₃ analogs .
rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid 2138187-47-8 C₂₂H₂₀F₃NO₄ 419.40 Fmoc -CF₃ Bulky Fmoc group enables orthogonal protection; UV-active for monitoring .
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine N/A C₂₀H₂₂FN 295.40 None 4'-Fluoro-3-methylbiphenyl Lacks carboxylic acid; fluorinated aromatic group enhances bioavailability .

*Inferred from structural analogs in and .

Key Research Findings

a) Protecting Group Reactivity
  • Cbz (Target Compound): Stable under acidic conditions but cleaved via hydrogenolysis or catalytic hydrogenation. Preferred for stepwise synthesis requiring orthogonal protection .
  • Boc () : Removed under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for acid-labile substrates .
  • Fmoc () : Cleaved under basic conditions (e.g., piperidine), enabling compatibility with solid-phase peptide synthesis (SPPS) .
b) Impact of Substituents
  • Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to non-fluorinated analogs. Enhances membrane permeability and resistance to oxidative metabolism .
  • Phenyl (-C₆H₅) (): Provides moderate lipophilicity but lacks the metabolic stability of -CF₃. Used in non-fluorinated drug candidates .

Biological Activity

Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid, also known by its CAS number 1951444-39-5, is a piperidine derivative characterized by a trifluoromethyl group and a benzyloxycarbonyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3NO4C_{15}H_{16}F_3NO_4, with a molar mass of 331.29 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity, which can enhance membrane permeability and influence pharmacokinetics.

PropertyValue
Molecular FormulaC15H16F3NO4
Molar Mass331.29 g/mol
CAS Number1951444-39-5

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzyloxycarbonyl group may facilitate binding to proteins, while the trifluoromethyl group can modulate the compound's pharmacokinetic properties, enhancing absorption and bioavailability .

Pharmacological Applications
Recent studies have explored the compound's potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar piperidine derivatives can induce apoptosis in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .
  • H1 Receptor Antagonism : The compound's structural features may allow it to function as an H1 receptor antagonist. This activity has been observed in related compounds where modifications to the piperidine structure enhance antihistaminic properties .
  • Neurological Effects : Some studies have hinted at potential neuroprotective effects, although specific research on this compound is limited. The structural analogs have shown promise in modulating neurotransmitter systems, which could be relevant for treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal carcinoma cells. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity and induced apoptosis at micromolar concentrations. This suggests that further exploration into this compound's analogs could yield effective anticancer agents .

Case Study 2: H1 Antagonist Activity

In a pharmacokinetic study involving several H1 receptor antagonists, modifications to the piperidine ring structure were found to enhance oral bioavailability and receptor binding affinity. While direct studies on this compound are needed, these findings suggest a pathway for developing antihistamines with improved efficacy based on this compound's structure .

Q & A

Q. What are the recommended synthetic routes for preparing Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves:

  • Piperidine Ring Functionalization : Starting from a piperidine scaffold, trifluoromethylation at the 3-position is achieved via radical trifluoromethylation or nucleophilic substitution with CF₃ sources (e.g., Ruppert-Prakash reagent) under anhydrous conditions .
  • Carbamate Protection : Benzyloxycarbonyl (Cbz) protection of the piperidine nitrogen using benzyl chloroformate in the presence of a base (e.g., triethylamine) to avoid side reactions .
  • Carboxylic Acid Activation : The 2-carboxylic acid group is introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile intermediate under acidic conditions .

Q. Key Considerations :

  • Stereochemical control (cis-configuration) is critical. Use chiral auxiliaries or enantioselective catalysis to favor the desired diastereomer .
  • Monitor reaction progress with HPLC or ¹⁹F NMR to confirm trifluoromethyl incorporation and avoid racemization .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the cis-configuration via coupling constants (e.g., J values between axial protons on the piperidine ring) .
    • ¹⁹F NMR : Verify trifluoromethyl group integration and absence of decomposition products (e.g., CF₃ → CF₂ via hydrolysis) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected m/z for C₁₆H₁₇F₃NO₄: 356.1056) .

Q. What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

  • Stability :
    • Susceptible to hydrolysis of the Cbz group under acidic/basic conditions. Avoid prolonged exposure to moisture .
    • Trifluoromethyl groups are generally stable but may degrade under UV light or elevated temperatures (>80°C) .
  • Storage :
    • Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation.
    • Use desiccants (e.g., silica gel) to mitigate hygroscopicity .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 3-position influence the compound’s reactivity in downstream derivatization?

Methodological Answer:

  • Steric and Electronic Effects : The CF₃ group is strongly electron-withdrawing, which can:
    • Reduce nucleophilic attack at the 3-position, favoring reactions at the carboxylic acid or Cbz-protected amine .
    • Stabilize transition states in cyclization reactions (e.g., lactam formation) .
  • Derivatization Strategies :
    • Amide Coupling : Use EDCI/HOBt to couple the carboxylic acid with amines without affecting the CF₃ group .
    • Cbz Deprotection : Catalytic hydrogenation (H₂/Pd-C) selectively removes the benzyloxycarbonyl group while retaining the CF₃ moiety .

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Discrepancy Sources :
    • Variability in enantiomeric purity (e.g., cis vs. trans isomers) .
    • Solvent-dependent aggregation (e.g., DMSO vs. aqueous buffers) altering bioavailability .
  • Resolution Methods :
    • Dose-Response Curves : Compare EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
    • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., piperidine ring conformation in receptor binding pockets) .

Q. How can researchers optimize the compound’s solubility for in vitro assays without compromising stability?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400 or cyclodextrins) at <5% v/v to avoid denaturing proteins .
    • Prepare pH-adjusted solutions (e.g., sodium salt of the carboxylic acid at pH 7.4) .
  • Stability Trade-offs :
    • Avoid strong bases (e.g., NaOH) that may hydrolyze the Cbz group.
    • Monitor solubility-stability balance via accelerated stability testing (40°C/75% RH for 48 hours) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid
Reactant of Route 2
Cis-1-((benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid

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